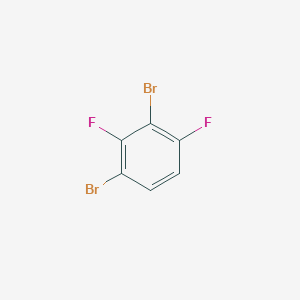

1,3-二溴-2,4-二氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,3-Dibromo-2,4-difluorobenzene” is a chemical compound with the molecular formula C6H2Br2F2 . It has a molecular weight of 271.88 . This compound is used in various chemical reactions and has been used in the preparation of other compounds .

Synthesis Analysis

The synthesis of “1,3-Dibromo-2,4-difluorobenzene” can be achieved through various methods. One common method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .

Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-2,4-difluorobenzene” consists of a benzene ring with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 4 positions .

Chemical Reactions Analysis

“1,3-Dibromo-2,4-difluorobenzene” undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It also participates in Sonogashira cross-coupling reactions .

Physical And Chemical Properties Analysis

“1,3-Dibromo-2,4-difluorobenzene” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a boiling point of 145-146 °C and a melting point of -4 °C .

科学研究应用

有机合成与试剂

1,3-二溴-2,4-二氟苯在有机合成中是一种有价值的试剂。研究人员利用它将特定的官能团引入目标分子中。其溴和氟原子可以参与各种反应,例如亲电芳香取代或交叉偶联反应。 通过利用其独特的取代模式,化学家可以为药物、农用化学品和材料创造新的化合物 .

药物发现的构建模块

该化合物的结构特征使其成为药物发现的有吸引力的构建模块。药物化学家可以修改其核心结构来设计潜在的候选药物。通过战略性地取代其他官能团,他们可以微调亲脂性、溶解度和结合亲和力等性质。 研究人员探索其衍生物作为潜在的抗癌剂、抗病毒剂或酶抑制剂 .

电化学分析

1,3-二溴-2,4-二氟苯已用作电化学研究中的溶剂。其相对较高的介电常数和化学惰性使其适合分析过渡金属配合物。 研究人员使用该化合物作为溶剂研究氧化还原过程、电极动力学和电催化 .

材料科学

在材料科学中,该化合物因其独特的性质而得到应用。研究人员探索将其用作功能材料(例如导电聚合物或发光材料)的前体。 通过将其掺入聚合物基体,他们可以调整热稳定性、光学行为和电荷传输等特性 .

配位化学

1,3-二溴-2,4-二氟苯在配位化学中充当配体。其卤素原子可以与金属离子配位,形成稳定的配合物。这些配合物用作催化剂、传感器或分子开关。 研究人员研究了它们在各种反应中的反应性、选择性和催化活性 .

氟化构建模块

氟化化合物在药物开发和材料科学中起着至关重要的作用。1,3-二溴-2,4-二氟苯及其氟原子,为可获得的氟化构建模块库做出了贡献。 研究人员利用它将含氟部分引入复杂分子中,从而提高其药代动力学或材料特性 .

作用机制

未来方向

“1,3-Dibromo-2,4-difluorobenzene” has potential applications in the synthesis of various organic compounds. For example, it has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process . It also has potential applications in the field of organic solar cells .

属性

IUPAC Name |

1,3-dibromo-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTOBPAYDSAFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)